GPR35 Antagonism: Target Compound vs. In-Class Expectation
In a primary assay for G-protein coupled receptor 35 (GPR35) antagonism, N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide was profiled and found to be inactive [1]. This negative result provides a baseline differentiation point: while certain benzotriazinone derivatives have been reported to modulate GPCR targets, this specific substitution pattern does not engage GPR35. Researchers seeking GPR35-active chemotypes should exclude this compound or use it as a negative control reference.
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Class-level expectation for benzotriazinone derivatives (variable activity); no specific active comparator tested head-to-head |
| Quantified Difference | Qualitative (active vs. inactive); no IC₅₀ or Ki value reported |
| Conditions | Primary assay, G-protein coupled receptor 35 (GPR35), European Chemical Biology Database (ECBD) screening platform |
Why This Matters
This negative data point prevents futile procurement for GPR35-targeted projects and establishes a selectivity filter relative to other benzotriazinone derivatives that may show GPR35 activity.
- [1] ECBD Database, Entry EOS26581, Assay: GPR35 antagonism (EOS300038). European Chemical Biology Database (ECBD). sildrug.ibb.waw.pl/ecbd/EOS26581/ (accessed 2025). View Source
